
Acide 1-(méthylamino)cyclopropane-1-carboxylique ; acide 2,2,2-trifluoroacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid is a compound of significant interest in the fields of chemistry and biology. This compound is characterized by the presence of a cyclopropane ring, a methylamino group, and a carboxylic acid group, along with a trifluoroacetic acid moiety. The unique structure of this compound makes it a valuable subject for various scientific studies and applications.
Applications De Recherche Scientifique
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane rings.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic properties, such as its role in modulating enzyme activity or receptor binding.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique structural features.
Mécanisme D'action
Target of Action
The primary target of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . This compound acts as a potent and selective ligand for this site .
Mode of Action
“1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” interacts with its target by blocking the binding of 3H-glycine to rat forebrain membranes . It acts as an agonist for the glycine modulatory site of the NMDA receptor complex .
Biochemical Pathways
The compound “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” is involved in the biosynthesis of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .
Pharmacokinetics
It is known that the compound can be used by soil microorganisms as a source of nitrogen and carbon , suggesting that it may be metabolized and utilized in various biological systems.
Result of Action
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” results in a variety of molecular and cellular effects. For instance, it promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, enhancing pollen tube attraction . Additionally, it activates Ca2±containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
The action of “1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid” can be influenced by environmental factors. For example, using this compound to incubate soils has been shown to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Analyse Biochimique
Biochemical Properties
1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is the precursor to the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . This compound also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Cellular Effects
In cellular processes, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, it activates Ca 2+ -containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Molecular Mechanism
At the molecular level, 1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also an exogenous partial agonist of the mammalian NMDA receptor .
Temporal Effects in Laboratory Settings
It is known that this compound can be used by soil microorganisms as a source of nitrogen and carbon .
Metabolic Pathways
1-(Methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid is involved in the biosynthesis of the plant hormone ethylene . Its biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) .
Transport and Distribution
It is known that ACC can be used by soil microorganisms as a source of nitrogen and carbon .
Méthodes De Préparation
The synthesis of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Trifluoroacetylation: Finally, the trifluoroacetic acid moiety is added by reacting the compound with trifluoroacetic anhydride.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Des Réactions Chimiques
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetic acid moiety can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the cleavage of the trifluoroacetic acid group and the formation of the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and plays a crucial role in plant growth and development.
1-Hydroxy-1-cyclopropanecarboxylic acid: Known for its applications in organic synthesis and as a building block for more complex molecules.
Cyclopropanecarboxylic acid: A simpler analog used in various chemical reactions and as a starting material for the synthesis of other cyclopropane derivatives.
The uniqueness of 1-(Methylamino)cyclopropane-1-carboxylic acid trifluoroacetic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for research and industrial applications.
Propriétés
IUPAC Name |
1-(methylamino)cyclopropane-1-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c1-6-5(2-3-5)4(7)8;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDFBAARAICMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CC1)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

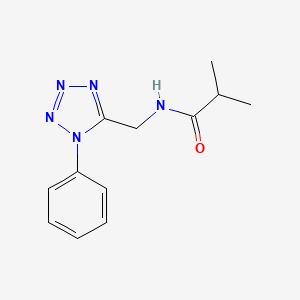

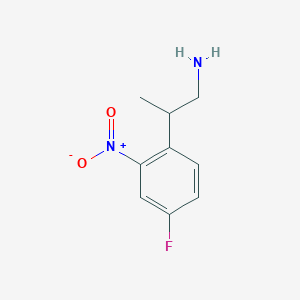
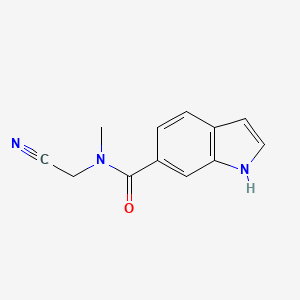
![N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide hydrochloride](/img/structure/B2564059.png)
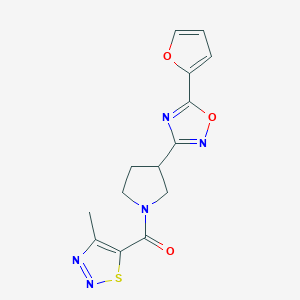
![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2564061.png)
![4-cyclobutyl-N-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2564062.png)
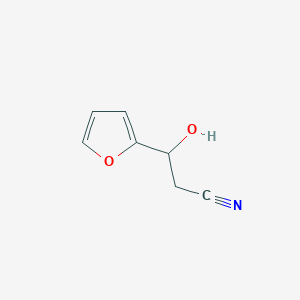


![4-(pyrrolidine-1-sulfonyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)
